Phanoside
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Description
Phanoside is a natural product found in Gynostemma pentaphyllum with data available.
Scientific Research Applications
1. Insulin Secretion Stimulation
Phanoside, a gypenoside isolated from Gynostemma pentaphyllum, has been shown to stimulate insulin secretion from rat pancreatic islets. This effect appears to be exerted distal to K-ATP channels and L-type Ca2+ channels in the exocytotic machinery of B-cells (Hoa et al., 2007).
2. Novel Insulin-releasing Substance
This compound is identified as a novel saponin and a dammarane-type saponin, stimulating insulin release in vitro. It demonstrates dose-dependent insulin-releasing activities and enhances plasma insulin levels when given orally to rats (Norberg et al., 2004).
3. Phenylethanoid Glycoside Isolation
Research on the isolation and purification of phenylethanoid glycosides, including this compound, from various plants has been conducted. High-speed counter-current chromatography techniques are used, contributing to the understanding of the chemical structure and potential uses of these compounds (Li et al., 2008).
4. Aldose Reductase Inhibitory Activity
Studies have investigated the inhibitory effect of phenolic glycosides, including acteoside (related to this compound), on rat lens aldose reductase. This research suggests potential applications in preventing or treating diabetic complications (Li et al., 2013).
5. Teratogenic Effects Study
Research on verbascoside, a phenyl propanoid glycoside related to this compound, explores its effects on pregnancy outcomes in mice. This study contributes to understanding the safety profile of such compounds during organogenesis (Etemad et al., 2016).
6. Antioxidant Activity
Studies on phenolic compounds, including those related to this compound, from various plant extracts have demonstrated antioxidant activities. This research aids in understanding the potential health benefits of these compounds (Wang et al., 1998).
Properties
Molecular Formula |
C47H78O17 |
---|---|
Molecular Weight |
915.1 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(3S,8R,10R,13S,14R,17S)-17-[(2R,3S,5R)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O17/c1-21(2)17-23-18-47(57,42(56)60-23)25-11-15-45(7)24(25)9-10-29-44(6)14-13-30(43(4,5)28(44)12-16-46(29,45)8)62-41-38(64-39-35(54)33(52)31(50)22(3)59-39)37(26(49)20-58-41)63-40-36(55)34(53)32(51)27(19-48)61-40/h17,22-42,48-57H,9-16,18-20H2,1-8H3/t22-,23+,24+,25+,26-,27-,28?,29?,30+,31-,32-,33+,34+,35+,36-,37+,38+,39-,40+,41+,42-,44+,45-,46-,47+/m1/s1 |
InChI Key |
QPVFDQPDNPJKSV-WBQLDLOFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4(C5CC[C@H]6[C@H](CC[C@]6([C@@]5(CCC4C3(C)C)C)C)[C@]7(C[C@@H](O[C@H]7O)C=C(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonyms |
21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(alpha-D-rhamnopyranosyl-1-2)-(beta-D-glucopyranosyl-1-3)-beta-D-lyxopyranoside 21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(rhamnopyranosyl-1-2)-(glucopyranosyl-1-3)lyxopyranoside phanoside |
Origin of Product |
United States |
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